![molecular formula C7H11ClF3NO2 B3060220 6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl CAS No. 2007916-57-4](/img/structure/B3060220.png)
6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl
Overview
Description
“6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl” is a chemical compound with the CAS Number: 2007916-57-4 . It has a molecular weight of 233.62 and its IUPAC name is 6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride . It is a light-green to brown solid and is used in scientific research, particularly in the fields of organic synthesis, drug discovery, and materials science.
Molecular Structure Analysis
The InChI code for “6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl” is 1S/C7H10F3NO2.ClH/c8-7(9,10)5-2-1-4(3-11-5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . and is shipped at normal temperature .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share the trifluoromethyl group with your compound, are used extensively in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and piperidine derivatives are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Veterinary Applications
As mentioned above, two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . This suggests potential applications of related compounds in veterinary medicine.
Synthesis of Crop-Protection Products
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Biological Activity
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Similarly, piperidine derivatives have been studied for their biological activity .
Functional Materials
Advances in the field of functional materials have been made possible by the development of organic compounds containing fluorine . This suggests potential applications of fluorinated compounds like “6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl” in this field.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
6-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-2-1-4(3-11-5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIOQBODVJXPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C(=O)O)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl | |
CAS RN |
2007916-57-4 | |
Record name | 3-Piperidinecarboxylic acid, 6-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.